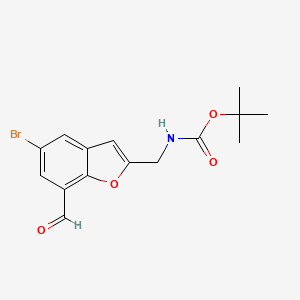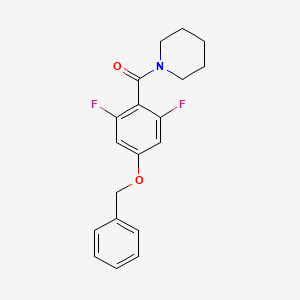
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a benzyloxy group, two fluorine atoms, and a piperidinyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting 4-hydroxy-2,6-difluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidinyl group.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the methanone group to a methanol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Benzyloxy)-2,6-difluorophenyl)(morpholin-4-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(azepan-1-yl)methanone
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidinyl group, which imparts specific pharmacological properties. The combination of the benzyloxy and difluorophenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C19H19F2NO2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(2,6-difluoro-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19F2NO2/c20-16-11-15(24-13-14-7-3-1-4-8-14)12-17(21)18(16)19(23)22-9-5-2-6-10-22/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2 |
Clave InChI |
DEMNYEDANJRHAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


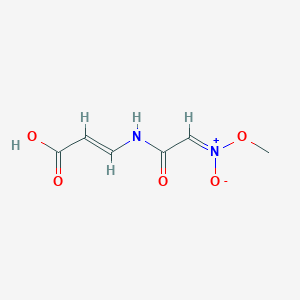
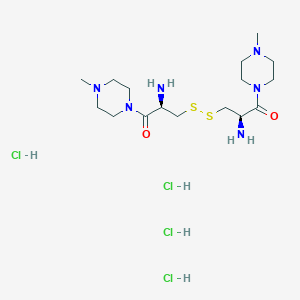
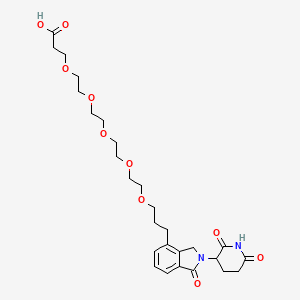
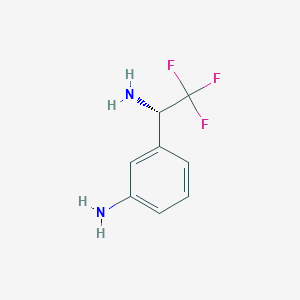

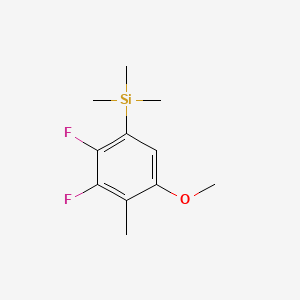

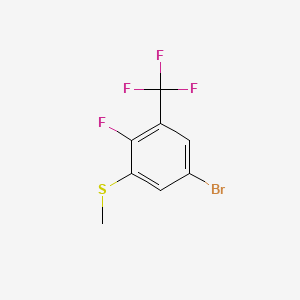
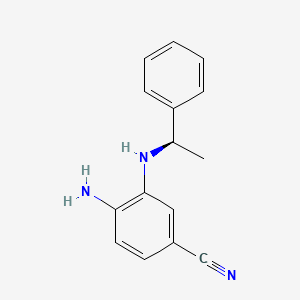
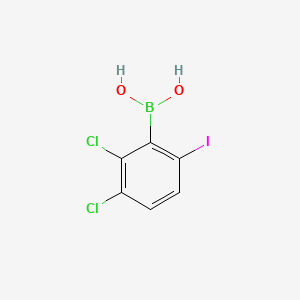
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

